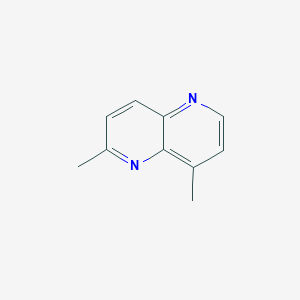

2,8-Dimethyl-1,5-naphthyridine

Description

Contextual Significance of the 1,5-Naphthyridine (B1222797) Core Structure in Chemical Research

The 1,5-naphthyridine ring system, a bicyclic heteroaromatic compound, is an isomer of naphthyridine, characterized by two fused pyridine (B92270) rings. mdpi.com This core structure is of significant interest in medicinal chemistry and materials science due to the versatile applications of its derivatives. mdpi.comnih.gov The arrangement of nitrogen atoms in the 1,5-naphthyridine scaffold imparts distinct electronic properties and hydrogen bonding capabilities, influencing the biological activity and material characteristics of its derivatives. researchgate.net

Historically, the synthesis of 1,5-naphthyridine derivatives has been a focus of organic chemists, with various methods developed for their preparation. mdpi.com These include classical cyclization reactions like the Skraup and Friedländer syntheses, as well as more modern cross-coupling methodologies. mdpi.comresearchgate.net The ability to functionalize the 1,5-naphthyridine core at different positions allows for the fine-tuning of its properties, leading to the development of compounds with a wide array of applications. nih.gov For instance, 1,5-naphthyridine derivatives have been investigated for their potential as light-emitting materials in organic light-emitting diodes (OLEDs) and as ligands in coordination chemistry. mdpi.comresearchgate.net

Historical and Current Research Trajectories Pertaining to 2,8-Dimethyl-1,5-naphthyridine and its Analogues

Research on this compound and its analogues has evolved from fundamental synthetic explorations to more specialized applications. Early research often focused on the synthesis and basic characterization of these compounds. For example, the synthesis of this compound can be achieved through the reaction of 3-amino-4-methylpyridine (B17607) with acetaldehyde. mdpi.comresearchgate.net

Current research has expanded to investigate the potential of these compounds in various domains. One area of active investigation is their use as building blocks for more complex molecules with specific functionalities. For instance, 2,8-disubstituted-1,5-naphthyridines have been explored as dual inhibitors for potential therapeutic applications. acs.org

The study of analogues, such as 2,8-dimethyl-4-hydroxy-1,5-naphthyridine, has also been a significant research avenue. nycu.edu.tw These analogues are of interest for their potential use in materials science, particularly in the development of metal chelates for organic light-emitting diodes (OLEDs). nycu.edu.tw The introduction of different substituents onto the 1,5-naphthyridine core allows for the tuning of photophysical properties, making these compounds promising candidates for new electronic materials. nycu.edu.tw

Below is a data table summarizing key research findings related to the synthesis and properties of this compound and its analogues.

| Compound/Analogue | Synthetic Method | Key Research Finding | Reference |

| This compound | Reaction of 3-amino-4-methylpyridine with acetaldehyde. | Serves as a fundamental building block for more complex derivatives. | mdpi.comresearchgate.net |

| 2,8-Disubstituted-1,5-naphthyridines | Multi-step synthesis involving regioselective Suzuki coupling. | Investigated as dual inhibitors with potential therapeutic applications. | acs.org |

| 2,8-Dimethyl-4-hydroxy-1,5-naphthyridine | Synthesis from 3-amino-4-picoline and triethyl orthoacetate. | Used to create metal chelates for potential use in OLEDs. | nycu.edu.tw |

The ongoing research into this compound and its analogues highlights the continued importance of the 1,5-naphthyridine scaffold in advancing various fields of chemical science.

Structure

3D Structure

Properties

IUPAC Name |

2,8-dimethyl-1,5-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-5-6-11-9-4-3-8(2)12-10(7)9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLRUQWOUYITHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1)C=CC(=N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40465351 | |

| Record name | 2,8-dimethyl-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764717-59-1 | |

| Record name | 2,8-dimethyl-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,8 Dimethyl 1,5 Naphthyridine and Its Derivatives

Cyclization-Based Reaction Strategies

Cyclization reactions are foundational in the synthesis of the 1,5-naphthyridine (B1222797) core. These methods typically involve the formation of one or both pyridine (B92270) rings from acyclic or partially cyclized precursors.

Skraup Reaction and Modified Protocols for 1,5-Naphthyridine Synthesis

The Skraup reaction is a classic method for synthesizing quinolines and has been adapted for the synthesis of 1,5-naphthyridine derivatives. mdpi.com The reaction typically involves the condensation of a 3-aminopyridine (B143674) derivative with glycerol, an α,β-unsaturated aldehyde, or a ketone in the presence of an acid and an oxidizing agent. mdpi.comsmolecule.com

Specifically, 2,8-dimethyl-1,5-naphthyridine can be synthesized from 3-amino-4-methylpyridine (B17607) reacting with acetaldehyde. mdpi.comresearchgate.net Modified Skraup protocols have been developed to improve yields and reproducibility. For instance, using m-NO2PhSO3Na as an oxidant has shown better results than traditional iodine. mdpi.com Another modification involves the use of ferrous sulfate (B86663) as a catalyst in a sulfuric acid medium. google.com

A scalable synthesis has been reported where 3-amino-5-methoxy-4-methyl-pyridine undergoes a Skraup reaction to form the corresponding 1,5-naphthyridine. thieme-connect.comthieme-connect.com

Table 1: Examples of Skraup and Modified Skraup Reactions for 1,5-Naphthyridine Synthesis

| Starting Material | Reagent(s) | Catalyst/Oxidant | Product | Reference(s) |

| 3-Aminopyridine | Glycerol | Iodine, NaNO₂, KI, KIO₃, MnO₂, or KMnO₄ | 1,5-Naphthyridine derivatives | mdpi.com |

| 3-Amino-4-methylpyridine | Acetaldehyde | Not specified | This compound | mdpi.comresearchgate.net |

| 3-Aminopyridine derivatives | α,β-Unsaturated aldehyde or ketone | Ferrous sulfate | Polysubstituted 1,5-naphthyridine | google.com |

| 3-Amino-5-methoxy-4-methyl-pyridine | Not specified | Not specified | Methoxy-methyl-1,5-naphthyridine | thieme-connect.com |

Gould-Jacobs Reaction Pathways

The Gould-Jacobs reaction provides a route to 4-hydroxy-1,5-naphthyridine derivatives, which can be further modified. wikipedia.org This reaction involves the condensation of a 3-aminopyridine with a diethyl methylenemalonate or a similar malonic ester derivative, followed by thermal cyclization. mdpi.comsmolecule.com The initial condensation forms an anilidomethylenemalonic ester, which then undergoes a 6-electron cyclization process upon heating to form the 4-hydroxy-1,5-naphthyridine skeleton. wikipedia.org

For example, the reaction between 3-aminopyridine and diethyl methylenemalonate, followed by thermal cyclization, yields a 1,5-naphthyridine derivative. mdpi.com This methodology has been extended to produce various substituted 4-hydroxy-1,5-naphthyridines and can be used to synthesize 1,5-naphthyridine carbonitriles by using precursors like methyl 2-cyano-3-methoxybut-2-enoate. nih.gov

Condensation Reactions Involving Carbonyl Derivatives and Aminopyridines

The condensation of 3-aminopyridines with various carbonyl compounds is a versatile strategy for synthesizing the 1,5-naphthyridine ring system. mdpi.com For instance, the reaction of 3-aminopyridines with β-dicarbonyl compounds or their equivalents can lead to the formation of the second pyridine ring.

A notable example is the synthesis of this compound from the reaction of 3-amino-4-methylpyridine with acetaldehyde. mdpi.comresearchgate.net Similarly, reacting 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone (B74370) in the presence of montmorillonite (B579905) K10 as a catalyst yields a corresponding 1,5-naphthyridine derivative. mdpi.com

Conrad-Limpach Reactions for 1,5-Naphthyridinone Formation

The Conrad-Limpach reaction is a well-established method for the synthesis of 4-quinolones and has been applied to the preparation of 1,5-naphthyridin-4-ones. mdpi.comwikipedia.org This reaction involves the thermal condensation of a primary aromatic amine, in this case, a 3-aminopyridine, with a β-ketoester. mdpi.comwikipedia.org The resulting Schiff base intermediate undergoes cyclization to form the naphthyridinone ring. mdpi.com

An extension of this method utilizes Meldrum's acid in place of β-ketoesters to afford 4-hydroxynaphthyridines. mdpi.comnih.gov The reaction of a 3-aminopyridine derivative with Meldrum's acid initially forms an enamine, which upon heating in a high-boiling solvent like Dowtherm A, undergoes intramolecular cyclization and subsequent decarboxylation to yield the 8-hydroxy-1,5-naphthyridine. mdpi.comnih.gov

Friedländer Reaction Adaptations

The Friedländer synthesis is a versatile and widely used method for constructing quinoline (B57606) and naphthyridine rings. nih.govmdpi.comencyclopedia.pub It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone, ester, or nitrile). nih.govclockss.org

For the synthesis of 1,5-naphthyridines, a 3-aminopyridine-2-carbaldehyde or a related derivative can be reacted with a suitable carbonyl compound. smolecule.comnih.gov Modified Friedländer reactions have been employed to synthesize various derivatives. For example, the reaction of 3-aminoquinaldehyde with 2-acetylpyridine (B122185) in ethanol (B145695) with sodium hydroxide (B78521) as a base yields 2-(pyridin-2-yl)benzo[b] mdpi.comnih.govnaphthyridine. nih.gov This approach is a key strategy for creating fused 1,5-naphthyridine systems. nih.govmdpi.com

Transition Metal-Catalyzed Cross-Coupling Approaches

In addition to classical cyclization methods, modern synthetic organic chemistry has introduced transition metal-catalyzed cross-coupling reactions as a powerful tool for the synthesis and functionalization of heterocyclic compounds, including 1,5-naphthyridines.

Palladium-mediated Heck reactions have been used to prepare 1,5-naphthyridinone derivatives. For example, a 2-bromo-6-fluoropyridin-3-amine (B1374916) can undergo a Heck reaction with methyl acrylate, followed by cyclization to yield the naphthyridinone. mdpi.com Stille cross-coupling reactions have also been utilized to construct the 1,5-naphthyridine ring system. mdpi.com

Cobalt-catalyzed cross-coupling reactions of halogenated naphthyridines with alkyl- and arylmagnesium halides or arylzinc halides provide a route to polyfunctionalized naphthyridines. acs.org This method allows for the introduction of various substituents onto the naphthyridine core. Stepwise cross-coupling reactions using successive palladium and cobalt catalysis on di-halogenated naphthyridines enable regioselective functionalization. acs.org

Palladium-Mediated Heck Reactions in Naphthyridine Synthesis

The Palladium-catalyzed Heck reaction is a powerful tool for C-C bond formation in the synthesis of complex heterocyclic systems, including 1,5-naphthyridines. This reaction typically involves the coupling of a vinyl or aryl halide with an alkene in the presence of a palladium catalyst and a base.

One synthetic approach involves an intramolecular Heck reaction to form the fused pyridine ring. For example, a 1,5-naphthyridine derivative was prepared from 2-bromo-6-fluoropyridin-3-amine and methyl acrylate. mdpi.com The initial intermolecular Heck coupling is followed by a cyclization step, often promoted by a phosphine (B1218219) ligand like PBu₃ in acetic acid, to yield the 1,5-naphthyridinone core in excellent yields. mdpi.com This strategy, which involves cross-coupling followed by cyclization, is a versatile method for accessing the 1,5-naphthyridine skeleton. mdpi.com

Another strategy utilizes an intramolecular Heck reaction of imine derivatives. Although detailed for other fused pyrazolo-naphthyridines, the principle can be applied to the 1,5-naphthyridine system. rsc.orgrsc.org This palladium acetate-catalyzed reaction proceeds under thermal conditions with a ligand such as Xantphos, offering good yields of the fused heterocyclic compounds. rsc.orgrsc.org The general applicability of palladium-catalyzed processes is valued for their tolerance of various functional groups, which minimizes the need for protecting groups. clockss.org

Stille Cross-Coupling Reactions for Functionalized Naphthyridines

Stille cross-coupling reactions, which involve the coupling of an organostannane with an organic halide or triflate catalyzed by a palladium complex, are instrumental in functionalizing the 1,5-naphthyridine scaffold. This method is particularly useful for introducing a variety of substituents onto the naphthyridine ring.

For instance, the synthesis of 2,6-dichloro-1,5-naphthyridine (B1582902) has been achieved, which can then serve as a building block for further functionalization via Stille coupling. diva-portal.org The reaction of this di-halogenated intermediate with an organostannane reagent, like 2-(2-thienyl)-6-tributylstannylpyridine, allows for the introduction of specific aryl or heteroaryl groups at the 2- and 6-positions. diva-portal.org

Research has also demonstrated the use of Stille coupling in the synthesis of various functionalized benzo[c] nih.govacs.orgnaphthyridines, a related class of compounds. beilstein-journals.orgd-nb.info These reactions highlight the utility of Stille coupling for creating C-C bonds with halogenated naphthyridine precursors, enabling the synthesis of complex, poly-substituted derivatives. beilstein-journals.orgd-nb.info The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and regioselectivity.

Regioselective Suzuki Coupling Protocols

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for forming carbon-carbon bonds, and it has been effectively applied to the synthesis of substituted 1,5-naphthyridines. This reaction pairs an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.

A key advantage of the Suzuki coupling is the ability to achieve regioselectivity, which is crucial when working with di-halogenated naphthyridine precursors. For example, a regioselective Suzuki coupling protocol has been developed to selectively functionalize the 2-position of a 2,8-dihalo-1,5-naphthyridine ring. acs.org This allows for the subsequent introduction of a different functional group at the 8-position, providing a pathway to asymmetrically 2,8-disubstituted-1,5-naphthyridines. acs.orgresearchgate.net

The synthesis of 4,8-substituted 1,5-naphthyridines has been successfully accomplished via a Suzuki cross-coupling reaction between 4,8-dibromo-1,5-naphthyridine (B11799114) and various boronic acids. researchgate.net This reaction, catalyzed by palladium acetate, produces the desired products in moderate to good yields and they are noted to be thermally robust. researchgate.net

Below is a table summarizing the synthesis of various 4,8-substituted 1,5-naphthyridines using a Suzuki coupling protocol.

| Entry | Boronic Acid (R-B(OH)₂) | Product | Yield (%) |

| 1a | Phenylboronic acid | 4,8-Diphenyl-1,5-naphthyridine | 65.4 |

| 1b | 4-Methylphenylboronic acid | 4,8-Bis(4-methylphenyl)-1,5-naphthyridine | 71.2 |

| 1c | 4-Methoxyphenylboronic acid | 4,8-Bis(4-methoxyphenyl)-1,5-naphthyridine | 75.8 |

| 1d | 4-Fluorophenylboronic acid | 4,8-Bis(4-fluorophenyl)-1,5-naphthyridine | 58.7 |

| 1e | 4-Chlorophenylboronic acid | 4,8-Bis(4-chlorophenyl)-1,5-naphthyridine | 62.3 |

| 1f | 4-(Trifluoromethyl)phenylboronic acid | 4,8-Bis(4-(trifluoromethyl)phenyl)-1,5-naphthyridine | 41.4 |

| 1g | Thiophene-2-boronic acid | 4,8-Di(thiophen-2-yl)-1,5-naphthyridine | 55.6 |

| 1h | Naphthalene-1-boronic acid | 4,8-Di(naphthalen-1-yl)-1,5-naphthyridine | 48.9 |

Data sourced from a study on the synthesis and properties of 4,8-substituted 1,5-naphthyridines. researchgate.net

Cycloaddition Reaction Pathways

Cycloaddition reactions provide a powerful and convergent approach to the synthesis of the 1,5-naphthyridine ring system, allowing for the rapid construction of the core heterocyclic structure.

Hetero-[4+2]-Cycloaddition Reactions for 1,5-Naphthyridine Ring Formation

The hetero-Diels-Alder reaction, a type of [4+2]-cycloaddition, is a key strategy for forming the 1,5-naphthyridine skeleton. In this reaction, a diene (the 4π component) reacts with a dienophile (the 2π component) to form a six-membered ring. When one or more heteroatoms are part of the π-system, it is termed a hetero-Diels-Alder reaction.

One common approach involves the reaction of N-(3-pyridyl)aldimines with alkynes, which proceeds via a stepwise [4+2]-cycloaddition mechanism. nih.gov The presence of a Lewis acid, such as BF₃·Et₂O, facilitates the reaction. nih.gov The initial cycloaddition leads to a heterocyclic intermediate that, after tautomerization and aromatization, yields the 1,5-naphthyridine product. mdpi.com This method has been studied both experimentally and computationally. nih.gov

The Povarov reaction, a type of aza-Diels-Alder reaction, has also been employed for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives. mdpi.comresearchgate.net This reaction can be performed in a regio- and stereoselective manner, leading to endo intermediates. mdpi.comresearchgate.net Subsequent aromatization of these tetrahydro-naphthyridine intermediates can then provide the fully aromatic 1,5-naphthyridine ring system. mdpi.com These cycloaddition strategies are valuable for their ability to control stereochemistry and build molecular complexity efficiently. nih.gov

Other Emerging Synthetic Transformations

Beyond the more established cross-coupling and cycloaddition reactions, other synthetic methodologies are emerging for the synthesis and modification of 1,5-naphthyridines.

Metal-Mediated Aromatization of Reduced Naphthyridine Intermediates

The synthesis of 1,5-naphthyridines can also be achieved through the aromatization of reduced naphthyridine precursors, such as tetrahydro- or octahydro-1,5-naphthyridines. This transformation is often mediated by a metal catalyst.

Homogeneous catalysis using iridium complexes with a functional bipyridonate ligand has been shown to be effective for the perdehydrogenation of bicyclic N-heterocycles. mdpi.com This methodology has been successfully applied to the synthesis of aromatic 2,6-dimethyl-1,5-naphthyridine from its corresponding saturated precursor. mdpi.com

Another approach involves metal-ligand cooperation where the dearomatization and subsequent re-aromatization of a pincer ligand system facilitates chemical transformations. royalsocietypublishing.org While this has been demonstrated for various bond activations, the principle of metal-mediated dehydrogenation to achieve an aromatic system is a key emerging strategy. royalsocietypublishing.org This method offers a pathway to aromatic naphthyridines from readily available reduced intermediates. mdpi.com

One-Pot Multicomponent Reactions for Naphthyridine Scaffolds

While specific research detailing a one-pot multicomponent reaction (MCR) for the direct synthesis of this compound is not extensively documented in the reviewed literature, the power of MCRs in constructing the broader 1,5-naphthyridine scaffold is well-established. These reactions, where multiple reactants are combined in a single pot to form a complex product in a sequential manner, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. The principles demonstrated in the synthesis of various substituted and fused 1,5-naphthyridines can provide a foundational strategy for developing a similar approach for this compound.

A notable example of a one-pot, three-component reaction is the synthesis of chromeno[4,3-b] sci-hub.seresearchgate.netnaphthyridine derivatives. sci-hub.senih.govresearchgate.net This method involves the reaction of a 3-aminopyridine, an arylaldehyde, and 4-hydroxycoumarin (B602359). The reaction proceeds efficiently in an aqueous medium, often highlighted as a green chemistry approach, and is typically catalyzed by an acid such as sulfamic acid at elevated temperatures. sci-hub.senih.gov The versatility of this reaction is demonstrated by the use of various substituted arylaldehydes, which generally result in good to excellent yields of the corresponding fused naphthyridine products. sci-hub.se

The proposed mechanism for this transformation begins with the condensation of the arylaldehyde and 3-aminopyridine to form an imine intermediate. sci-hub.se This is followed by a Povarov-type [4+2] cycloaddition reaction with the 4-hydroxycoumarin acting as the dienophile. A subsequent isomerization of a double bond leads to the final, stable chromeno[4,3-b] sci-hub.seresearchgate.netnaphthyridine product. sci-hub.se

Table 1: Three-Component Synthesis of Chromeno[4,3-b] sci-hub.seresearchgate.netnaphthyridine Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 3-Aminopyridine | Arylaldehydes | 4-Hydroxycoumarin | Sulfamic Acid | Water | 100 | High | sci-hub.se, nih.gov |

Another significant multicomponent strategy for constructing fused 1,5-naphthyridine systems is the Povarov-type reaction involving an N-(3-pyridyl)aldimine, which can be formed in situ from 3-aminopyridine and an aldehyde, and a suitable dienophile like indene (B144670). nih.gov This hetero-Diels-Alder reaction leads to the formation of tetracyclic tetrahydro sci-hub.seresearchgate.netnaphthyridine derivatives. nih.gov This process can be performed as a one-pot, three-component reaction by mixing 3-aminopyridine, an aromatic aldehyde, and indene in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·Et₂O), in a suitable solvent like chloroform. nih.gov This approach provides a direct route to the core structure, which can potentially be dehydrogenated to the fully aromatic naphthyridine system.

Table 2: Three-Component Povarov-type Reaction for Fused 1,5-Naphthyridines

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Condition | Product Type | Reference |

|---|---|---|---|---|---|---|---|

| 3-Aminopyridine | Aromatic Aldehydes | Indene | BF₃·Et₂O | Chloroform | Reflux | endo-1,2,3,4-Tetrahydroindeno[2,1-c] sci-hub.seresearchgate.netnaphthyridines | nih.gov |

These examples underscore the potential of one-pot multicomponent reactions as a powerful tool for the synthesis of complex heterocyclic systems based on the 1,5-naphthyridine core. The development of a specific MCR for this compound would likely involve the careful selection of starting materials that incorporate the required methyl groups at the C2 and C8 positions. For instance, a hypothetical reaction could involve a substituted aminopyridine bearing a methyl group and a carbonyl compound that would ultimately form the second pyridine ring with a methyl substituent.

Chemical Reactivity and Strategic Derivatization of 2,8 Dimethyl 1,5 Naphthyridine

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the 2,8-dimethyl-1,5-naphthyridine core is dictated by the interplay of the nitrogen atoms, which deactivate the ring towards electrophilic attack, and the methyl groups, which can be functionalized. However, the introduction of activating or directing groups, or the conversion to N-oxides, can significantly alter this reactivity profile, enabling a broader scope of synthetic transformations.

Amination Reactions (e.g., Buchwald−Hartwig Amination, SNAr Displacement)

Amination of the 1,5-naphthyridine (B1222797) core is a key strategy for introducing nitrogen-containing functional groups. This can be achieved through several methods, most notably the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr) reactions. mdpi.com

The Buchwald-Hartwig amination has proven to be a powerful tool for the formation of C-N bonds in 1,5-naphthyridine systems. rug.nl This palladium-catalyzed cross-coupling reaction typically involves the reaction of a halo-substituted naphthyridine with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. mdpi.comrug.nl For instance, 2-chloro-1,5-naphthyridines can be coupled with various amines using a palladium catalyst and a ligand such as XantPhos to yield 2-amino-1,5-naphthyridine derivatives. mdpi.com This methodology has been successfully applied to the synthesis of 2,8-disubstituted-1,5-naphthyridine analogues. mdpi.com The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity. wuxiapptec.com

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for amination, particularly when the naphthyridine ring is activated by electron-withdrawing groups or when a good leaving group is present. mdpi.comsemanticscholar.org For example, the chlorine atom in 2-chloro-1,5-naphthyridine (B1368886) can be displaced by an amine under thermal conditions. mdpi.com A series of 2,8-disubstituted-1,5-naphthyridine analogues have been synthesized by subjecting a brominated key intermediate to nucleophilic aromatic substitution with various commercially available amines in the presence of cesium carbonate at elevated temperatures. mdpi.com

Halogenation of the Naphthyridine Core

Halogenation of the 1,5-naphthyridine nucleus provides key intermediates for further functionalization through cross-coupling reactions or nucleophilic substitutions. mdpi.com The regioselectivity of halogenation is influenced by the reaction conditions and the substituents already present on the ring.

Direct bromination of the 1,5-naphthyridine core can be achieved using bromine in acetic acid. mdpi.com Chlorination can be accomplished using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), often by converting a hydroxyl or carbonyl group into a chloro substituent. mdpi.com For example, 1,5-naphthyridin-2(1H)-ones can be converted to 2-chloro-1,5-naphthyridines using these reagents. mdpi.com Similarly, 1,5-naphthyridine bromide derivatives can be prepared by reacting the corresponding hydroxyl derivatives with phosphorus tribromide. mdpi.com

Cyanation Strategies for Carbon-Carbon Bond Formation

The introduction of a cyano group onto the 1,5-naphthyridine scaffold is a valuable transformation as the nitrile functionality can be readily converted into other functional groups such as carboxylic acids, amides, or amines.

One effective method for cyanation involves the reaction of 1,5-naphthyridine N-oxides with trimethylsilylcyanide (TMSCN) or potassium cyanide. mdpi.com This reaction proceeds through the formation of a Reissert-like intermediate. For instance, treatment of 1,5-naphthyridine N-oxide or di-N-oxide with TMSCN can yield 2-cyano- or 2,6-dicyano-1,5-naphthyridines, respectively. mdpi.com Another approach involves the nucleophilic displacement of a good leaving group, such as a triflate, with a cyanide source. mdpi.com

Oxidative Transformations

Oxidation reactions of the 1,5-naphthyridine system can target either the nitrogen atoms of the heterocyclic core or the methyl substituents, leading to a variety of functionalized derivatives.

N-Oxidation of 1,5-Naphthyridine Systems

The nitrogen atoms in the 1,5-naphthyridine ring can be selectively oxidized to form N-oxides. mdpi.com This transformation is typically achieved using peracids, such as m-chloroperoxybenzoic acid (m-CPBA). The formation of N-oxides is significant as it activates the ring for both electrophilic and nucleophilic attack, particularly at the 2- and 4-positions. mdpi.com Furthermore, N-oxides serve as key intermediates for the introduction of other functional groups, such as cyano groups, as discussed previously. mdpi.com

Reductive Processes

Reduction of the 1,5-naphthyridine ring system can lead to the formation of partially or fully saturated heterocyclic structures. A notable reductive process involves the conversion of a chloro-substituted naphthyridine to an amino-substituted derivative through an intermediate step. For instance, an azido (B1232118) derivative can be formed by treating a chloro-naphthyridine with sodium azide, which is then subsequently reduced to the corresponding amine using a reducing agent like tin(II) chloride. mdpi.com Another approach involves the direct reduction of a nitro group, which may have been introduced onto the naphthyridine scaffold, to an amino group.

Positional Functionalization Strategies at C-2 and C-8 of the 1,5-Naphthyridine Ring

The methyl groups at the C-2 and C-8 positions of the 1,5-naphthyridine ring are key sites for strategic derivatization. These positions can be functionalized through various methods, including cross-coupling reactions and substitutions, to introduce a wide range of substituents.

One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions. mdpi.comnih.gov For instance, a regioselective Suzuki coupling can be employed to functionalize the C-2 position of the 1,5-naphthyridine ring. acs.org This allows for subsequent functionalization at the C-8 position with various amines through either SNAr substitution or Buchwald coupling. acs.org This stepwise approach enables the synthesis of unsymmetrically 2,8-disubstituted 1,5-naphthyridines. acs.org

The reactivity of halogenated 1,5-naphthyridine precursors is also exploited for functionalization. For example, 2,8-dichloro-1,5-naphthyridine (B1297741) can serve as a starting material. The chlorine atoms can be displaced by various nucleophiles. Cobalt-catalyzed cross-coupling reactions of halogenated naphthyridines with organomagnesium and organozinc reagents have also been developed, providing an efficient route to polyfunctional naphthyridines. acs.org

The modification of substituents at the C-2 and C-8 positions has been shown to be critical for tuning the biological and physicochemical properties of 1,5-naphthyridine derivatives. For example, in the development of antimalarial agents, varying the substituents at these positions led to compounds with improved solubility, in vivo pharmacokinetic properties, and selectivity. acs.org The introduction of basic amines at the C-8 position, in particular, has been a successful strategy. acs.org

| Functionalization Strategy | Position(s) | Key Reagents/Catalysts | Resulting Structures |

| Suzuki Coupling | C-2 | Aryl boronic acids/pinacol (B44631) esters, PdCl2(dppf) | 2-Aryl-1,5-naphthyridines acs.org |

| Buchwald-Hartwig Amination | C-8 | Amines, Pd2(dba)3, t-Bu3P | 8-Amino-1,5-naphthyridines acs.org |

| SNAr Substitution | C-8 | Amines, NaOtBu | 8-Amino-1,5-naphthyridines acs.org |

| Cobalt-catalyzed Cross-Coupling | C-2, C-8 | Organomagnesium/organozinc reagents, CoCl2 | 2,8-Disubstituted-1,5-naphthyridines acs.org |

Computational and Theoretical Investigations of 2,8 Dimethyl 1,5 Naphthyridine

Quantum Mechanical Calculations and Electronic Structure Analysis

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and structural parameters of naphthyridine systems. While specific studies focusing solely on 2,8-dimethyl-1,5-naphthyridine are not extensively detailed in the available literature, the principles can be understood from research on related derivatives. researchgate.net For instance, DFT studies on 1,8-naphthyridine (B1210474) derivatives have been used to determine their stability. researchgate.net

The electronic structure of the parent 1,5-naphthyridine (B1222797) core is characterized by a π-electron system distributed across the two fused pyridine (B92270) rings. The introduction of two methyl groups at the 2- and 8-positions influences this electronic distribution. Methyl groups are weakly electron-donating through an inductive effect, which can increase the electron density on the heterocyclic rings. This, in turn, can affect the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The energy gap between HOMO and LUMO is a critical parameter, as it relates to the chemical reactivity and the electronic absorption spectra of the compound.

In Silico Predictions of Chemical Reactivity and Thermodynamic Stability

In silico methods are widely used to predict the chemical reactivity and thermodynamic stability of molecules, providing insights that can guide synthesis and application.

Chemical Reactivity: The reactivity of the 1,5-naphthyridine ring system can be predicted using computational models that calculate reactivity descriptors. mdpi.comnih.gov The nitrogen atoms in the rings act as basic centers and are susceptible to protonation or coordination with metal ions. nih.gov The electron density distribution, calculated through quantum mechanical methods, can identify sites prone to electrophilic or nucleophilic attack. For this compound, the methyl groups slightly increase the electron density of the rings, potentially enhancing reactivity towards electrophiles compared to the unsubstituted parent compound. Conversely, the positions ortho and para to the nitrogen atoms are generally more electron-deficient and thus more susceptible to nucleophilic attack, especially if a leaving group is present. mdpi.com For instance, trifluoromethylation of a 1,5-naphthyridine derivative has been shown to occur selectively at the C-2 position. mdpi.com

Thermodynamic Stability: The thermodynamic stability of a molecule is related to its total energy, which can be accurately calculated using methods like DFT. researchgate.net These calculations can determine the relative stability of different isomers or conformers. For this compound, theoretical calculations would confirm that the planar aromatic structure represents a significant energy minimum. The stability of related 1,8-naphthyridine derivatives has been successfully evaluated using DFT, suggesting that these compounds are stable and suitable for further development as drug candidates. researchgate.net Such computational assessments are valuable prior to undertaking complex synthetic efforts.

Coordination Chemistry of 2,8 Dimethyl 1,5 Naphthyridine and Its Analogues

Design and Synthesis of Naphthyridine-Based Ligands for Metal Complexes

The synthesis of 1,5-naphthyridine (B1222797) derivatives is a cornerstone for their application in coordination chemistry. The parent compound, 2,8-dimethyl-1,5-naphthyridine, can be synthesized through a modified Skraup reaction, where 3-amino-4-methylpyridine (B17607) reacts with acetaldehyde. mdpi.comsmolecule.com This method provides a direct and scalable route to the basic scaffold.

For the creation of more complex and functionalized ligands, multi-step synthetic routes have been developed. A common strategy involves the initial synthesis of a core structure, which is then elaborated through modern cross-coupling reactions. acs.org For instance, a protocol for creating various 2,8-disubstituted-1,5-naphthyridines begins with known procedures to produce a 2-methoxy-8-chloro-1,5-naphthyridine intermediate. acs.org This intermediate allows for regioselective functionalization. The 2-position can be selectively modified using Suzuki coupling reactions with various boronic acids or pinacol (B44631) esters. Following this, the chloro group at the 8-position can be displaced with a range of amines or alcohols via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. mdpi.comacs.org

Other powerful synthetic tools for elaborating the 1,5-naphthyridine core include Stille coupling and Friedländer condensation. acs.org Stille coupling has been used to couple 2-(tri-n-butylstannyl)pyridine with chloro-substituted 1,5-naphthyridines to generate bidentate ligands. acs.org The Friedländer condensation, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, has been employed to fuse additional heterocyclic rings onto the 1,5-naphthyridine structure, creating more complex, multidentate ligands. acs.orgnih.gov

These synthetic strategies are summarized in the table below.

| Synthetic Method | Reactants | Product Type | Reference |

| Modified Skraup Reaction | 3-Amino-4-methylpyridine, Acetaldehyde | This compound | mdpi.comsmolecule.com |

| Suzuki Coupling | 2-Tosyloxyl-8-chloro-1,5-naphthyridine, Boronic acids/esters | 2-Aryl/alkyl-8-chloro-1,5-naphthyridine | acs.org |

| Buchwald-Hartwig Amination | Chloro-substituted 1,5-naphthyridine, Amines | Amino-substituted 1,5-naphthyridine | mdpi.comacs.org |

| Stille Coupling | Chloro-substituted 1,5-naphthyridine, Organostannanes | Pyridyl-substituted 1,5-naphthyridine | acs.org |

| Friedländer Condensation | Acetyl-1,5-naphthyridine, 2-Aminonicotinaldehyde | Fused 1,5-Naphthyridine Ligands | acs.orgnih.gov |

Elucidation of Metal-Ligand Interactions and Structural Characterization of Coordination Compounds

The 1,5-naphthyridine core possesses two nitrogen donor atoms which, due to their geometric arrangement, are unable to coordinate to the same metal atom in a chelating fashion. mdpi.com This inherent structural constraint makes them ideal as bridging ligands to link two metal centers, facilitating the formation of dinuclear complexes. researchgate.netacs.org Depending on the specific ligand design and reaction conditions, 1,5-naphthyridines can behave as either monodentate or bidentate bridging ligands. mdpi.com

The coordination of these ligands to metal ions has been extensively studied using various spectroscopic and analytical techniques. Ruthenium(II) complexes, for example, have been prepared by reacting 1,5-naphthyridine-based ligands with precursors like [Ru(bpy-d8)2Cl2] or [Ru(tpy)Cl3]. acs.org The use of deuterated ancillary ligands such as bpy-d8 simplifies the ¹H NMR spectra, enabling straightforward structural identification of the resulting heteroleptic mono- and dinuclear complexes. acs.org

X-ray crystallography provides definitive structural information. While a specific crystal structure for a this compound complex was not found in the reviewed literature, analysis of related structures reveals key interaction details. For instance, in a dinuclear rhodium(II) complex bridged by a 2,7-bis(2-pyridyl)-1,8-naphthyridine ligand, the X-ray structure confirmed the bridging coordination mode. acs.org Similarly, cobalt and cadmium complexes with 7-amino-2,4-dimethyl-1,8-naphthyridine show the naphthyridine ligand coordinating in a bidentate chelating fashion, which is possible with the 1,8-isomer but not the 1,5-isomer, highlighting the importance of the nitrogen placement. nih.govnih.gov In complexes where 1,5-naphthyridine acts as a linker, electrochemical studies can be used to evaluate the degree of electronic communication between the two metal centers. The comproportionation constant (Kc), measured by cyclic voltammetry, indicates that communication through the 1,5-naphthyridine bridge is somewhat less efficient than through a pyrazine (B50134) linker. acs.org

The table below summarizes key structural features of naphthyridine-metal complexes.

| Complex Type | Ligand Isomer | Coordination Mode | Characterization Method | Key Finding | Reference |

| Dinuclear Ru(II) | 1,5-Naphthyridine | Bidentate (Bridging) | NMR, Electrochemistry | Forms dinuclear complexes; allows electronic communication between metals. | acs.org |

| Mononuclear Co(II) | 1,8-Naphthyridine (B1210474) | Bidentate (Chelating) | X-ray Crystallography | Distorted octahedral geometry with a small N-Co-N bite angle. | nih.gov |

| Mononuclear Cd(II) | 1,8-Naphthyridine | Bidentate (Chelating) | X-ray Crystallography | Octahedral geometry; intermolecular hydrogen bonds form 1D sheets. | nih.gov |

| Dinuclear Rh(II) | 1,8-Naphthyridine | Bidentate (Bridging) | X-ray Crystallography | Confirms bridging coordination in a paddlewheel-type structure. | acs.org |

Catalytic Applications of Naphthyridine-Metal Complexes in Organic Transformations

The unique ability of naphthyridine ligands to form stable, well-defined metal complexes has made them attractive for applications in homogeneous catalysis. The coordination of the ligand to a metal center can enhance catalytic performance by providing improved stability and selectivity compared to simpler analogs. smolecule.com This is particularly true for dinuclear complexes, where the two metal centers can act cooperatively to facilitate chemical transformations.

Asymmetric catalysis is a significant area where naphthyridine-metal complexes have shown promise. smolecule.com For example, chiral dinuclear nickel(II) complexes generated in situ from C2-symmetric rigid tetradentate ligands incorporating a naphthyridine-N,N'-dioxide skeleton have been successfully used in enantioselective Michael-type Friedel-Crafts alkylation reactions between indoles and β-nitrostyrenes. rsc.org These catalysts afforded the desired chiral indole (B1671886) derivatives in high yields (up to 92%) and excellent enantioselectivities (up to 99% ee) under mild conditions, demonstrating the potential of using bimetallic naphthyridine complexes in asymmetric synthesis. rsc.org

Naphthyridine-metal complexes have also been employed in hydrogenation reactions. Ruthenium(II) complexes bearing 1,8-naphthyridine derivatives have been studied as catalysts for the transfer hydrogenation of ketones, showing moderate activities and 100% selectivity. uchile.cl In a reaction more specific to the 1,5-naphthyridine core, an iridium complex featuring a functionalized bipyridonate ligand was shown to catalyze the perhydrogenation of 2,6-dimethyl-1,5-naphthyridine. mdpi.com This demonstrates the capacity of these complexes to activate and transform the otherwise stable heterocyclic ring.

The table below presents examples of catalytic applications involving naphthyridine-metal complexes.

| Reaction Type | Catalyst | Substrate | Product | Key Performance | Reference |

| Friedel-Crafts Alkylation | Chiral Dinuclear Ni(II)-Naphthyridine N-oxide | Indoles, β-nitrostyrenes | Chiral functionalized indoles | Up to 92% yield, 99% ee | rsc.org |

| Transfer Hydrogenation | Ru(II)-1,8-Naphthyridine | Ketones | Alcohols | Moderate activity, 100% selectivity | uchile.cl |

| Perhydrogenation | Iridium-bipyridonate complex | 2,6-Dimethyl-1,5-naphthyridine | 2,6-Dimethyldecahydro-1,5-naphthyridine | 85% total yield | mdpi.com |

Supramolecular Chemistry of 2,8 Dimethyl 1,5 Naphthyridine Scaffolds

Principles of Molecular Recognition and Host-Guest Chemistry

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, such as hydrogen bonding, van der Waals forces, and hydrophobic or electrostatic interactions. This principle is central to host-guest chemistry, where a larger 'host' molecule selectively binds a smaller 'guest' molecule. The 1,5-naphthyridine (B1222797) core is a valuable component in the design of molecular hosts due to its defined geometry and the presence of two nitrogen atoms that can act as hydrogen bond acceptors.

The nitrogen atoms in the 2,8-dimethyl-1,5-naphthyridine ring are key to its function in molecular recognition. Their geometric placement makes the scaffold a potential bridging or linker ligand capable of forming larger metallacycles or other complex assemblies. While the coordination chemistry of the isomeric 1,8-naphthyridine (B1210474) is more extensively studied for its ability to form dinuclear metal complexes, the 1,5-naphthyridine unit also participates in forming host-guest type structures. For instance, studies on the interaction of 1,5-naphthyridine with palladium complexes have shown that it can bond to the metal center through one of its nitrogen atoms, creating a platform for further interactions.

Directed Self-Assembly and Self-Organization Processes

Directed self-assembly is a process in which molecules spontaneously form ordered structures based on the specific, pre-programmed information encoded in their chemical makeup. The 1,5-naphthyridine scaffold is an effective building block for such processes due to its rigid, planar nature and its capacity for forming directional non-covalent bonds. These characteristics allow for the predictable formation of larger, well-defined supramolecular structures.

Researchers have utilized 1,5-naphthyridine derivatives to construct complex supramolecular assemblies, such as helical foldamers and macrocycles. In these systems, multiple naphthyridine units are linked together to form oligomers. The inherent curvature of the naphthyridine unit, combined with specific intermolecular interactions, can guide the oligomer to fold into a helical conformation. This process is a prime example of self-organization, where molecular components arrange themselves into a stable, non-covalently bound structure.

The formation of these assemblies is often driven by a combination of forces. For instance, π-π stacking interactions between the aromatic rings of adjacent naphthyridine units contribute significantly to the stability of the assembled structure. Furthermore, the nitrogen atoms can coordinate with metal ions or interact with guest molecules, directing the assembly process and potentially leading to the formation of intricate host-guest complexes within the larger supramolecular architecture. The this compound unit, when incorporated into such systems, would influence the steric and electronic properties that guide the folding and assembly process, affecting the pitch and stability of a resulting helical structure.

Analysis of Non-Covalent Interactions (e.g., C-H...N, C-H...π Hydrogen Bonds) in Supramolecular Architectures

In the crystal structure of 2,7-dimethyl-1,8-naphthyridine (B83737), molecules are linked into infinite chains through intermolecular C-H...N hydrogen bonds. nih.gov Specifically, a hydrogen atom from a methyl group (C-H) interacts with a nitrogen atom of an adjacent molecule, forming a characteristic R²₂(8) ring motif. nih.gov This type of interaction is highly directional and plays a crucial role in the self-assembly of the molecules in the solid state.

The geometric parameters of these non-covalent interactions in the crystal of the isomeric 2,7-dimethyl-1,8-naphthyridine are detailed in the table below. It is highly probable that this compound would exhibit analogous C-H...N and C-H...π interactions, driven by the same fundamental principles of electrostatic and dispersive forces between the electron-deficient C-H groups of the methyl substituents and the electron-rich nitrogen atoms and π-systems of the naphthyridine core.

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| C3—H3A···N1i | 0.98 | 2.61 | 3.515 (2) | 153 |

| C3—H3C···Cg1ii | 0.98 | 2.84 | 3.674 (2) | 143 |

Symmetry codes: (i) −x+1, −y+1, z+1/2; (ii) −x+1/2, y+1/2, z+1/2. Cg1 is the centroid of the N1/C1/C2/C3/C4/C8 ring.

Applications of 2,8 Dimethyl 1,5 Naphthyridine Derivatives in Materials Science and Photophysics

Organic Electronic and Optoelectronic Materials

The inherent electronic properties of naphthyridine derivatives, such as high electron affinity and thermal stability, make them prime candidates for use in organic electronic and optoelectronic devices. These materials often serve as n-type (electron-transporting) components, a critical element in many organic electronic devices.

Naphthyridine-based compounds have been successfully incorporated into Organic Light-Emitting Diodes (OLEDs) as both emitters and electron-transport materials. A series of n-type conjugated 1,8-naphthyridine (B1210474) oligomers have demonstrated high fluorescence in both solution and solid states. These materials exhibit high glass-transition temperatures (Tg = 65–105 °C) and decomposition temperatures (Td = 380–400 °C), along with high electron affinities (2.79–3.00 eV). researchgate.netrsc.org This thermal stability and electron-accepting ability are crucial for the longevity and efficiency of OLED devices.

By systematically varying the spacer linkage in these oligomers, their properties can be modulated to produce blue, green, and yellow photoluminescence with high quantum yields of 0.70–1.0. researchgate.netrsc.org Single-layer OLEDs using these materials as emitters have achieved notable performance, with yellow to white-pink emissions. A white-pink emitter, for instance, reached a high brightness of 400 cd/m² at 4V with an efficiency of 0.6 cd/A. researchgate.netrsc.org Yellow emitters have shown a maximum brightness of 250 cd/m² and a maximum current efficiency of 1.2 cd/A. rsc.org

Furthermore, derivatives of 1,5-naphthyridine (B1222797) have been utilized as an electron acceptor moiety in thermally activated delayed fluorescence (TADF) emitters. When combined with electron donor units like phenoxazine (B87303) or phenothiazine, these TADF emitters have led to OLEDs with high external quantum efficiencies of 29.9% and 25.8%, respectively. acs.org The molecular orientation of these naphthyridine-based emitters within the device's emitting layer plays a significant role in determining the outcoupling efficiency of the OLEDs. acs.org

Table 1: Performance of Naphthyridine-Based OLEDs

| Emitter Type | Max Brightness (cd/m²) | Max Current Efficiency (cd/A) | External Quantum Efficiency (%) |

|---|---|---|---|

| White-pink Emitter | 400 | 0.6 | - |

| Yellow Emitter | 250 | 1.2 | - |

| 1,5-Naphthyridine/Phenoxazine TADF | 33,540 | - | 29.9 |

The electron-deficient nature of the naphthyridine core makes its derivatives excellent candidates for n-type organic semiconductors (OSCs). Small molecules based on a 1,5-naphthyridine-2,6-dione (NTD) unit have been synthesized and characterized for this purpose. rsc.org By incorporating different aromatic bridging groups like thiophene (B33073) or benzene, the electrical properties can be precisely controlled. rsc.org

One such derivative, NTDT-DCV, which features a thiophene bridge and a dicyanovinyl terminal unit, exhibited a high maximum electron mobility of 0.14 cm² V⁻¹ s⁻¹ in organic thin-film transistors (OFETs). rsc.org This high mobility is attributed to its planar structure, low reorganization energy, and the formation of well-connected, smooth thin films. rsc.org The development of flexible and stable near-infrared (NIR) organic photodetectors (OPDs) remains a challenge, but organic semiconductors offer a promising path due to their tunable properties and suitability for low-cost fabrication processes. nih.gov Organic photoactive layers in OPDs are often composed of a mixture of electron-donating and electron-accepting materials, where naphthyridine derivatives can serve the latter role effectively. nih.gov

In the realm of solar energy, naphthyridine derivatives have been employed as photosensitizers in Dye-Sensitized Solar Cells (DSSCs). Ruthenium(II) complexes incorporating 2-(pyrid-2'-yl)-1,8-naphthyridines have been synthesized for this application. acs.org The more delocalized and electronegative character of the 1,8-naphthyridyl moiety lowers the energy of the ligand's π*-level, extending the absorption of these dye complexes into the red region of the spectrum. acs.org

When these dyes are used to impregnate thin films of anatase TiO₂, the resulting solar cells show incident photon-to-current efficiencies beyond 625 nm that are considerably greater than those of the standard N3 dye. acs.org Similarly, organic dimeric dyes based on an N-alkyl-attached 1,8-naphthalimide (B145957) donor system have been designed to improve the photovoltaic parameters of DSSCs. rsc.org A device employing one such dimeric dye achieved a maximum power conversion efficiency of 7.1%, which was 33% higher than its monomeric counterpart. rsc.org

Fluorescent Dyes and Chemosensors

The inherent fluorescence of many naphthyridine derivatives, combined with the ability to modify their structure to interact with specific analytes, has led to their development as fluorescent dyes and chemosensors. zstu.edu.cn Their chemical stability and excellent photophysical properties are advantageous for these applications. nih.gov

Near-infrared fluorescent probes based on naphthyridinium salt derivatives have been developed for imaging nucleic acids in mitochondria. researchgate.net These probes exhibit an "OFF-ON" fluorescence response, meaning their fluorescence is switched on in the presence of DNA or RNA. researchgate.net This allows for the targeted imaging and detection of these crucial biomolecules.

Derivatives of 1,8-naphthalimide have been designed as reusable colorimetric and fluorescent chemosensors for detecting specific ions. zstu.edu.cn For example, sensors containing hydrazone and thiadiazole/oxadiazole moieties can detect fluoride (B91410) ions. The interaction with the fluoride ion causes a deprotonation of the hydrazone group, leading to a visible color change and a change in fluorescence. zstu.edu.cn Other 1,8-naphthalimide-based probes have been shown to be sensitive to pH and can selectively detect heavy metal ions like Cu²⁺ and Hg²⁺ through fluorescence quenching or enhancement. nih.gov

Table 2: Characteristics of Naphthyridine-Based Chemosensors

| Sensor Base | Target Analyte | Sensing Mechanism | Notable Feature |

|---|---|---|---|

| Naphthyridinium Salt | DNA/RNA | "OFF-ON" Fluorescence | Near-infrared emission for bioimaging researchgate.net |

| 1,8-Naphthalimide-Hydrazone | Fluoride ions | Deprotonation causing color change | Reusable sensor zstu.edu.cn |

Molecular Switches and Logic Gate Systems Based on Naphthyridine Structures

The ability to switch between two or more stable states in response to external stimuli makes certain molecules, including some naphthyridine derivatives, suitable for creating molecular switches and logic gates. slideshare.net These are fundamental components for the development of molecular-level computing. acs.orgmdpi.com A molecular logic gate is a molecule that performs a logical operation based on chemical or physical inputs to produce a specific output, often in the form of an optical signal like fluorescence. mdpi.com

The fluorescence switching phenomenon observed in congeners of naphthalene (B1677914) diimide (NDI), a related aza-aromatic structure, has been utilized to construct multi-configurable molecular logic gates. nih.gov By using external stimuli such as acids and bases as inputs, the fluorescence of these molecules can be turned "ON" or "OFF", corresponding to the binary outputs "1" and "0". nih.gov This allows for the construction of fundamental logic gates like NOT, YES, INHIBIT, and more complex combinational gates such as XOR and XNOR. nih.govnih.gov This approach represents a step towards integrating molecular electronics and photonics for advanced computational systems. slideshare.net

Mechanistic and Structure Activity Relationship Sar Studies of 2,8 Dimethyl 1,5 Naphthyridine Derivatives in Biological Contexts

Elucidation of Biological Mechanisms of Action for Naphthyridine Derivatives

Naphthyridine derivatives exert their biological effects through a variety of mechanisms, often by inhibiting key enzymes essential for pathogen or cancer cell survival. The specific mechanism is highly dependent on the substitution pattern of the naphthyridine core.

One of the primary mechanisms for antibacterial naphthyridines, such as the quinolone antibiotic nalidixic acid (a 1,8-naphthyridine (B1210474) derivative), is the inhibition of bacterial DNA gyrase and topoisomerase IV. mdpi.comnih.gov These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death. mdpi.comnih.gov Some 1,5-naphthyridine (B1222797) analogs have also been developed as novel bacterial topoisomerase inhibitors. mdpi.com

In the context of antimalarial research, 2,8-disubstituted-1,5-naphthyridines have been identified as dual-action inhibitors. acs.orgnih.gov These compounds can inhibit Plasmodium falciparum (Pf) phosphatidylinositol-4-kinase β (PI4K), an enzyme vital for parasite development. acs.orgnih.gov Concurrently, certain derivatives interfere with the host hemoglobin degradation pathway by inhibiting the formation of hemozoin, a biocrystal that detoxifies heme released from hemoglobin digestion by the parasite. acs.orgnih.gov

For anti-cancer applications, the mechanism often involves the inhibition of topoisomerase II, an enzyme that plays a critical role in managing DNA tangles and supercoils during cell replication. nih.gov By inhibiting this enzyme, certain naphthyridine derivatives induce DNA damage and trigger apoptosis in rapidly dividing cancer cells. nih.gov Other anti-proliferative effects include antimitotic activity through interaction with the colchicine (B1669291) binding site on microtubules, disrupting cell division. nih.gov

Structure-Activity Relationship (SAR) Analysis in Anti-Infective Research (e.g., Antibacterial, Antimalarial, Antiviral)

SAR studies are crucial for optimizing the potency and selectivity of 2,8-disubstituted-1,5-naphthyridine derivatives as anti-infective agents.

Antimalarial Research: Hit-to-lead SAR studies on 2,8-disubstituted-1,5-naphthyridines have led to the identification of compounds with potent dual inhibitory action against PfPI4K and hemozoin formation. acs.orgnih.gov Key findings from these studies include:

Substituents at the C8-position: Introducing basic groups, such as N-methylaminopiperidine, at the 8-position significantly improves physicochemical properties and shifts the primary mode of action towards hemozoin formation inhibition while retaining PI4K inhibitory activity. acs.orgnih.gov

Substituents at the C2-position: The nature of the substituent at the 2-position influences potency. For instance, a 4-CF3-3-pyridyl group at C2 resulted in approximately two-fold better antiplasmodial activity compared to a 3-methylsulfonyl group. acs.org Removing the CF3 group from the 3-pyridyl substituent led to a 10-fold decrease in activity against the NF54 strain of P. falciparum. acs.org

Naphthyridine Core Variations: Replacing the C2 carbon with a nitrogen to create a 2-amino-1,5-naphthyridine core resulted in a significant loss of PfPI4K inhibitory potency but retained whole-cell activity, suggesting a stronger reliance on the hemozoin inhibition pathway. acs.org

| Compound | C2-Substituent | C8-Substituent | PfPI4K IC50 (nM) | P. falciparum (NF54) IC50 (nM) |

| 12 | 4-CF3-3-pyridyl | (R)-3-aminopyrrolidine | 1.8 | 15 |

| 8 | 3-methylsulfonyl-3-pyridyl | (R)-3-aminopyrrolidine | 1.5 | 32 |

| 13 | 4-CF3-3-pyridyl | (S)-3-aminopyrrolidine | 11 | 22 |

| 9 | 3-methylsulfonyl-3-pyridyl | (S)-3-aminopyrrolidine | 1.5 | 40 |

| 21 | 5-CF3-3-pyridyl | N-methyl-4-aminopiperidine | 2.1 | 18 |

| 29 | 3-pyridyl | N-methyl-4-aminopiperidine | 2.2 | 180 |

Data sourced from J Med Chem. 2024;67(13):11401-11420. acs.orgnih.gov

Antiviral Research: In the development of inhibitors against human norovirus, SAR studies of related scaffolds have shown that replacing a terminal phenyl group with an unsubstituted benzoxazole (B165842) or indole (B1671886), while removing a thioamide linker, can yield promising results, with some compounds inhibiting viral replication at low micromolar concentrations. nih.gov Specifically, one such derivative demonstrated an EC50 of 0.9 µM against human norovirus replication. nih.gov

Antibacterial Research: While much of the foundational work on antibacterial naphthyridines focused on the 1,8-naphthyridine core of nalidixic acid, SAR studies have been applied to 1,5-naphthyridine derivatives as well. mdpi.com The antibacterial activity of these compounds is generally linked to their ability to inhibit bacterial topoisomerases. mdpi.com For instance, 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) showed high activity against S. pyogenes and moderate activity against E. coli. nih.gov Other studies have shown that 1,8-naphthyridine sulphonamides can inhibit the NorA efflux pump in S. aureus, attenuating resistance. mdpi.com

SAR Studies in Anti-Proliferative and Anti-Cancer Research

Naphthyridine derivatives have been investigated as potential anticancer agents, with SAR studies aiming to enhance their cytotoxic activity against various human cancer cell lines. nih.gov

A study evaluating a series of naphthyridine derivatives against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines revealed several key structural requirements for cytotoxicity: nih.gov

Importance of the Naphthyridine Core: The C-1 NH group and the C-4 carbonyl group of the naphthyridine ring were identified as important for cytotoxic activity across all three cell lines. nih.gov

Substituents at the C-2 Position: The presence of a naphthyl ring at the C-2 position was found to be a critical feature for high potency. nih.gov

Impact of Other Substitutions: Modifications at the C-5, C-6, and C-7 positions have also been explored to increase cytotoxic activity. nih.gov Certain compounds from this research were found to be more potent than the established antimitotic agent colchicine. nih.gov

| Cell Line | Compound 14 IC50 (µM) | Compound 15 IC50 (µM) | Compound 16 IC50 (µM) | Colchicine IC50 (µM) |

| HeLa | 1.0 | 0.9 | 0.7 | 1.1 |

| HL-60 | 0.2 | 0.1 | 0.1 | 0.4 |

| PC-3 | 6.8 | 5.3 | 5.1 | 8.2 |

Data sourced from Molecules. 2015;20(8):13798-13818. nih.gov

These findings suggest that the planar naphthyridine ring system is a suitable scaffold for developing topoisomerase II inhibitors and antimitotic agents. nih.gov

Mechanistic Studies in Other Therapeutic Research Areas (e.g., Anti-inflammatory, Antihistaminic)

Beyond anti-infective and anti-cancer applications, naphthyridine derivatives have demonstrated potential in other therapeutic areas.

Anti-inflammatory Activity: Naturally occurring 1,5-naphthyridine derivatives, such as canthin-6-one (B41653) alkaloids, have shown immunomodulatory and anti-inflammatory properties. nih.gov In animal models of colitis, canthin-6-one reduced the production of pro-inflammatory mediators including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-12p70 (IL-12p70). nih.gov Other derivatives strongly inhibited the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) in macrophage cell lines, a key process in the inflammatory response. nih.gov

Antihistaminic Activity: The 1,8-naphthyridine scaffold has been identified as a potent antiallergic and antihistaminic agent. nih.gov Derivatives of 1,8-naphthyridine-3-carboxylic acid have been designed and synthesized to act as H1 receptor antagonists. nih.gov Molecular docking studies indicate these compounds can effectively bind to the active site of the H1 receptor. In vivo studies using guinea pig trachea models confirmed that certain derivatives exhibit promising bronchorelaxant effects, comparable to the standard antihistamine drug chlorpheniramine. nih.gov Azelastine, a phthalazinone derivative, is a known H1R antagonist that inhibits histamine (B1213489) release and antagonizes bronchospasm, and research into naphthyridine derivatives seeks to achieve similar or improved effects. nih.gov

Q & A

Q. Why do some synthetic routes for this compound yield regioisomers?

- Methodological Answer :

- Reaction Pathway Mapping : Use DFT (e.g., Gibbs free energy calculations) to compare intermediates in EMME vs. alkylation routes .

- In-situ Monitoring : Employ Raman spectroscopy to detect transient intermediates (e.g., enamine vs. imine forms) .

- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to block undesired substitution sites during alkylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.